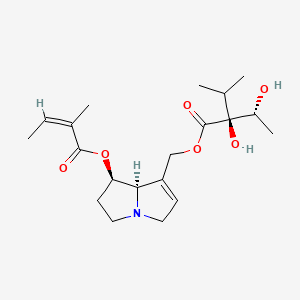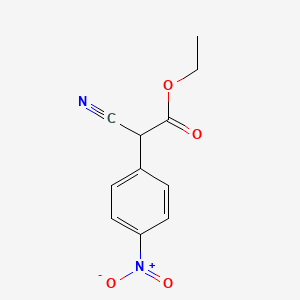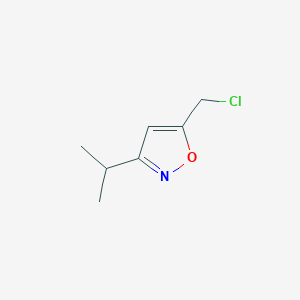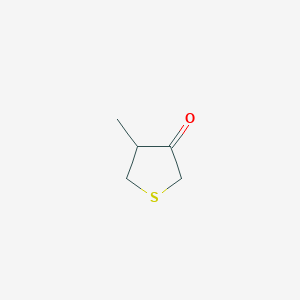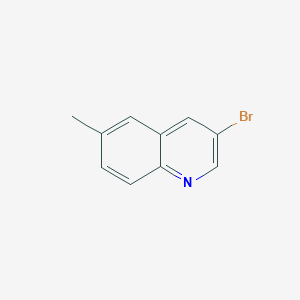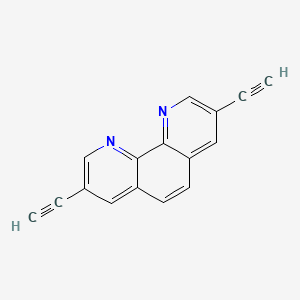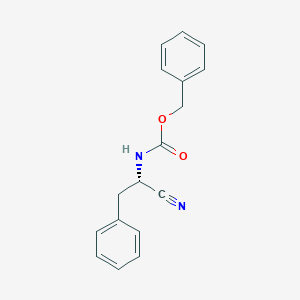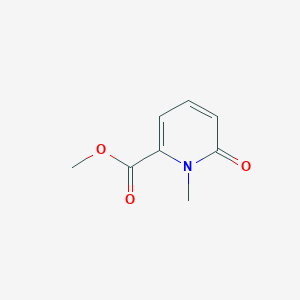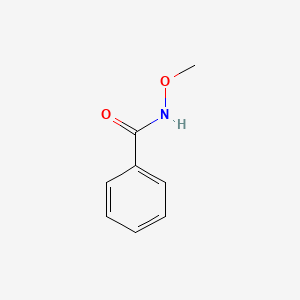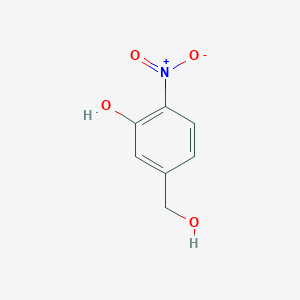
5-(Hidroximetil)-2-nitrofenol
Descripción general
Descripción
5-(Hydroxymethyl)-2-nitrophenol is an organic compound characterized by a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a phenol ring
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
For instance, 5-Hydroxymethylcytosine (5hmC), a related compound, plays an important role in many biological processes as an epigenetic mediator . It is involved in gene regulation and is considered an intermediate product of active DNA demethylation .
Mode of Action
For example, 5-Hydroxymethylfurfural, a furfural compound, has been shown to inhibit mast cell activation . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might interact with its targets in a similar manner, potentially leading to changes in cellular functions.
Biochemical Pathways
For instance, it has been used in a bi-enzymatic cascade system for the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might also be involved in similar biochemical pathways, affecting downstream effects.
Pharmacokinetics
It is known that hydroxymethyl compounds can be metabolized in the liver . For instance, cimetidine, a drug used to treat ulcers, is metabolized to sulfoxide and 5-hydroxymethyl derivatives in the liver . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might have similar ADME properties, which could impact its bioavailability.
Result of Action
For instance, it has been shown to ameliorate allergic inflammation in HMC-1 cells by inactivating NF-κB and MAPK signaling pathways . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might have similar effects on molecular and cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-2-nitrophenol. For instance, it has been shown that 5-hmC, a related compound, can respond to environmental factors, leading to the development of disease . This suggests that environmental factors such as temperature, pH, and the presence of other chemicals might influence the action of 5-(Hydroxymethyl)-2-nitrophenol.
Análisis Bioquímico
Biochemical Properties
It’s structurally similar to 5-Hydroxymethylfurfural (HMF), which is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies on HMF, a structurally similar compound, have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Studies on HMF suggest that it forms through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . It’s possible that 5-(Hydroxymethyl)-2-nitrophenol may have a similar mechanism of action.
Metabolic Pathways
The metabolic pathways involving 5-(Hydroxymethyl)-2-nitrophenol are not well-characterized. Hmf, a structurally similar compound, is known to be involved in several metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-nitrophenol typically involves the nitration of 5-(Hydroxymethyl)phenol. The reaction is carried out using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of 5-(Hydroxymethyl)-2-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).
Major Products
Oxidation: 5-(Carboxymethyl)-2-nitrophenol.
Reduction: 5-(Hydroxymethyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but a different ring structure.
5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF.
Uniqueness
5-(Hydroxymethyl)-2-nitrophenol is unique due to the presence of both a hydroxymethyl group and a nitro group on the phenol ring
Propiedades
IUPAC Name |
5-(hydroxymethyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFRYKXELURVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561239 | |
| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61161-83-9 | |
| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

